Pinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2802. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

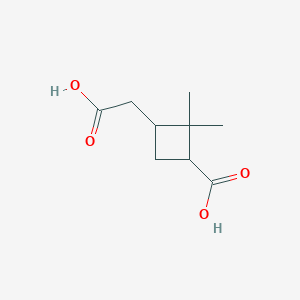

Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVONNIFUFSRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951323 | |

| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-73-4, 28664-02-0 | |

| Record name | Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 473-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

pinic acid formation from alpha-pinene ozonolysis

An In-depth Technical Guide to the Formation of Pinic Acid from Alpha-Pinene Ozonolysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The atmospheric ozonolysis of α-pinene, a major biogenic volatile organic compound (BVOC), is a critical process in the formation of secondary organic aerosol (SOA), significantly impacting air quality and climate. A key product of this reaction is this compound, a dicarboxylic acid that contributes substantially to the organic fraction of atmospheric aerosols. Understanding the intricate mechanisms of its formation is essential for accurately modeling atmospheric chemistry and evaluating the environmental and health impacts of biogenic emissions. This technical guide provides a comprehensive overview of the formation of this compound from the gas-phase ozonolysis of α-pinene, detailing the reaction pathways, experimental methodologies for its study, and quantitative data on product yields.

Reaction Mechanism of this compound Formation

The gas-phase reaction between ozone (O₃) and α-pinene initiates with the cycloaddition of ozone to the endocyclic double bond, forming a highly unstable primary ozonide (POZ). The POZ rapidly decomposes through the cleavage of the O-O and C-C bonds, yielding two distinct, vibrationally excited carbonyl oxides, commonly known as Criegee intermediates (CIs).

The decomposition of the α-pinene primary ozonide leads to two pathways, producing two sets of Criegee intermediates and carbonyl compounds:

-

Pathway A: Forms a C₁₀H₁₆O₃ Criegee intermediate (CI1) and formaldehyde.

-

Pathway B: Forms a C₉H₁₄O₃ Criegee intermediate (CI2) and formaldehyde oxide (CH₂OO).

A fraction of these excited Criegee intermediates can be collisionally stabilized, forming stabilized Criegee intermediates (sCIs), which play a crucial role in atmospheric chemistry.[1][2][3] The formation of this compound is primarily understood to proceed from the C₉ Criegee intermediate (CI2) via a hydroperoxide channel.[4]

The proposed mechanism involves the following key steps:

-

Initial Ozonolysis: α-pinene reacts with ozone to form the primary ozonide.

-

POZ Decomposition: The primary ozonide decomposes to form excited Criegee intermediates.

-

CI Isomerization: The excited C₉ Criegee intermediate undergoes intramolecular hydrogen abstraction (H-shift) to form a vinyl hydroperoxide.

-

OH Radical Formation: The vinyl hydroperoxide decomposes to yield an OH radical and an acyl-type radical.[4]

-

Acyl Radical Reactions: This acyl radical can then react further via two proposed pathways to form cis-pinic acid.[4]

It has also been demonstrated that this compound can be formed via the stabilized Criegee intermediate (CI2).[5] Furthermore, some studies suggest that this compound formation can continue even after all the initial α-pinene has been consumed, pointing to production pathways within the particle phase.[6][7]

Caption: Simplified reaction mechanism for the formation of this compound from α-pinene ozonolysis.

Quantitative Data on Product Yields

The molar yield of this compound and other oxidation products is highly dependent on experimental conditions such as temperature, relative humidity (RH), and the presence of radical scavengers. Below are tables summarizing yields from various chamber studies.

Table 1: Molar Yields of Key Products from α-Pinene Ozonolysis

| Product | Chemical Formula | Molar Yield (%) | Conditions | Reference |

| Pinonaldehyde | C₁₀H₁₆O₂ | 46 - 76% | [O₃] ≤ 100 ppb | [8] |

| This compound | C₉H₁₄O₄ | 0.1 - 1.8% | Day- and nighttime conditions, varying RH | [9] |

| Pinonic Acid | C₁₀H₁₆O₃ | 1 - 4% | Day- and nighttime conditions, varying RH | [9] |

| Norpinonic Acid | C₉H₁₄O₃ | 0.05 - 1.1% | Day- and nighttime conditions, varying RH | [9] |

| Terpenylic Acid | C₈H₁₂O₄ | 0.1 - 1.1% | Day- and nighttime conditions, varying RH | [9] |

Note: Yields can vary significantly between studies due to differences in experimental setups and analytical techniques.

Table 2: Effect of Temperature on Product Mass Fractions

A study investigating the effect of temperature on SOA formation found that decreasing the chamber temperature from 25 °C to 12 °C resulted in increased mass fractions of several key products after 3 hours of reaction.[10]

| Product | Increase in Mass Fraction (%) |

| Pinalic Acid | 119% |

| Hydroxy-pinonic Acid | 111% |

| Oxopinonic Acid | 59% |

| Terpenylic Acid | 33% |

| This compound | 10% |

Experimental Protocols

The study of α-pinene ozonolysis is typically conducted in atmospheric simulation chambers (smog chambers) or flow tube reactors under controlled conditions. This allows for the investigation of reaction kinetics and product formation in a simulated atmospheric environment.

General Protocol for a Chamber Experiment

-

Chamber Preparation:

-

The chamber, typically a large (~5 m³) Teflon bag, is flushed with purified air for several hours to remove any residual contaminants.[11]

-

Chamber conditions such as temperature, relative humidity (RH), and background particle concentration are stabilized and monitored. Experiments are often conducted under dark conditions to prevent photochemical reactions.[11]

-

-

Reactant Injection:

-

A known quantity of α-pinene is injected into the chamber, often by flowing a carrier gas (e.g., N₂) through a temperature-controlled bulb containing liquid α-pinene.[12] The initial mixing ratio is typically in the parts-per-billion (ppb) range (e.g., 10-150 ppb).[13]

-

An OH radical scavenger (e.g., cyclohexane or 2-butanol) is often added in excess to isolate the ozonolysis pathway from subsequent OH-initiated oxidation.[8]

-

Ozone is produced by an external generator and introduced into the chamber to achieve a desired concentration, typically in excess of the α-pinene concentration (e.g., 200-400 ppb).[11][13] The injection of ozone marks the start of the experiment (t=0).

-

-

Reaction Monitoring and Sampling:

-

Gas-phase concentrations of α-pinene and ozone are monitored in real-time using instruments like a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) and a UV photometric ozone analyzer, respectively.[8]

-

The formation and evolution of the aerosol phase are monitored using a Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution, and an Aerosol Mass Spectrometer (AMS) for chemical composition.[13]

-

For detailed molecular analysis, gas and particle phase samples are collected at timed intervals. Particles can be collected on filters, which are then extracted with a solvent (e.g., methanol) for offline analysis.[12] Gas-phase products can be collected using impingers containing a derivatizing agent.[8]

-

-

Product Analysis:

-

The collected samples are analyzed to identify and quantify the reaction products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for separating and identifying volatile and semi-volatile compounds. Often, derivatization is required to make polar compounds like carboxylic acids amenable to GC analysis.[5][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the analysis of less volatile and highly polar compounds, providing detailed molecular identification without the need for derivatization.[11]

-

Caption: A typical experimental workflow for studying α-pinene ozonolysis in a smog chamber.

Conclusion

The formation of this compound from the ozonolysis of α-pinene is a complex, multi-step process initiated by the formation of Criegee intermediates. While the general pathways are understood, the precise branching ratios and the influence of various atmospheric conditions continue to be active areas of research. The combination of controlled chamber experiments and advanced analytical techniques provides the necessary tools to elucidate these mechanisms. This knowledge is fundamental for developing more accurate atmospheric models to predict the formation of secondary organic aerosols and their subsequent effects on climate and human health.

References

- 1. ACP - Gas-phase observations of accretion products from stabilized Criegee intermediates in terpene ozonolysis with two dicarboxylic acids [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. ACP - High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic proposal for their formation from highly oxygenated molecules [acp.copernicus.org]

- 7. pnas.org [pnas.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]

- 10. pnas.org [pnas.org]

- 11. facss.mit.edu [facss.mit.edu]

- 12. Toxicological Responses of α-Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Atmospheric Formation Pathways of Pinic Acid: A Technical Guide

Abstract

Pinic acid (C₉H₁₄O₄) is a significant dicarboxylic acid found in atmospheric secondary organic aerosol (SOA), contributing to the impact of aerosols on climate and human health.[1][2] Its formation is primarily linked to the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), with α-pinene and β-pinene being major precursors.[2][3][4] This technical guide provides a comprehensive overview of the atmospheric formation pathways of this compound, detailing the reaction mechanisms, key intermediates, and influencing factors. Quantitative data from various studies are summarized, experimental protocols are outlined, and critical reaction and experimental workflows are visualized using diagrams.

Introduction

Secondary organic aerosols (SOA) constitute a substantial fraction of atmospheric particulate matter and are formed through the oxidation of volatile organic compounds (VOCs).[3] Biogenic VOCs, particularly monoterpenes like α-pinene and β-pinene, are significant contributors to global SOA formation.[5] The oxidation of these precursors leads to a complex mixture of less volatile, more oxygenated products that can partition into the particle phase.[2]

This compound is a key product of this atmospheric processing and serves as a tracer for biogenic SOA.[6][7] Understanding its formation pathways is crucial for accurately modeling atmospheric chemistry and assessing the environmental and health impacts of aerosols. This guide synthesizes current knowledge on the gas-phase and aqueous-phase formation mechanisms of this compound.

Gas-Phase Formation Pathways of this compound

The gas-phase oxidation of α-pinene and β-pinene by various atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃), are the primary routes to this compound formation.

Ozonolysis of α-Pinene

The reaction of α-pinene with ozone is a major atmospheric source of this compound. The generally accepted mechanism, proposed by Criegee, involves the initial addition of ozone to the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate (CI) and a carbonyl compound.

The formation of this compound from α-pinene ozonolysis is believed to proceed primarily through the decomposition of a specific Criegee intermediate (CI2).[3] A proposed mechanism involves the formation of an acyl-type radical, which can then undergo further reactions to yield cis-pinic acid.[5] Two potential pathways for the conversion of this acyl radical have been suggested: one involving an isomerization via a 1,7 H-atom shift and another involving a reaction with HO₂ to form a peroxo acid that subsequently isomerizes.[5]

Ozonolysis of β-Pinene

Similar to α-pinene, the ozonolysis of β-pinene also produces this compound, among a range of other multifunctional organic acids.[4] The reaction proceeds through the formation of Criegee intermediates, and the subsequent reaction pathways determine the final product distribution.[8]

Role of the Hydroxyl Radical (OH)

The hydroxyl radical is a key daytime oxidant in the troposphere. The multi-generational chemical aging of α-pinene ozonolysis products by OH radicals can lead to a net increase in SOA mass and a more oxidized product distribution.[9] Pinonic acid, a primary oxidation product of α-pinene, can undergo further gas-phase oxidation by OH radicals to form 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), another important SOA tracer.[10] While direct OH-initiated oxidation of α-pinene also occurs, the subsequent oxidation of first-generation products is a significant pathway in the evolution of SOA.

Role of the Nitrate Radical (NO₃)

The nitrate radical is the dominant nighttime oxidant in many environments.[11] The oxidation of both α-pinene and β-pinene by NO₃ radicals can form SOA and organic nitrates.[11] High SOA mass loadings have been observed from the NO₃ + β-pinene reaction.[11] The photochemical aging of SOA formed from nitrate radical oxidation can further alter its composition.[11]

Influence of Nitrogen Oxides (NOx)

Nitrogen oxides (NOx = NO + NO₂) can influence SOA formation by altering the fate of peroxy radicals (RO₂). In the absence of NOx, RO₂ radicals primarily react with other peroxy radicals or HO₂.[12] In the presence of NOx, RO₂ can react with NO to form alkoxy radicals (RO) or organic nitrates (RONO₂).[12] This can suppress SOA formation by leading to more volatile products or fragmenting the carbon skeleton.[12]

Aqueous-Phase Formation and Processing

Atmospheric aqueous phases, such as cloud and fog droplets, provide a medium for the further processing of water-soluble organic acids like this compound.[6][13] The aqueous-phase photo-oxidation of this compound by OH radicals has been shown to be a source of other important α-pinene SOA tracers, including northis compound (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[6][13] The yields of these products are significantly influenced by the pH of the aqueous phase, with higher yields observed under basic conditions.[6][13]

Quantitative Data on this compound Formation

The following tables summarize quantitative data from various studies on the formation of this compound and related products.

Table 1: Molar Yields of this compound and Related Products from Monoterpene Oxidation

| Precursor | Oxidant | Product | Molar Yield (%) | Reference |

| α-Pinene | O₃ | This compound | 0.1 - 3 | [1] |

| β-Pinene | O₃ | This compound | Not specified | [4] |

| Pinonic acid | OH (gas-phase) | MBTCA | 0.6 | [9] |

| This compound | OH (aqueous, pH 2) | Northis compound | 3.4 | [6][13] |

| This compound | OH (aqueous, pH 2) | MBTCA | 2.6 | [6][13] |

| This compound | OH (aqueous, pH 8) | Northis compound | 10 | [6][13] |

| This compound | OH (aqueous, pH 8) | MBTCA | 5.0 | [6][13] |

Table 2: Atmospheric Concentrations of this compound

| Location | Particle Size Cutoff | Median/Mean Concentration (ng m⁻³) | Reference |

| SMEAR II station, Hyytiälä, Finland | PM₁ | 7.7 (median, Jul-Aug 2005) | [14] |

| SMEAR II station, Hyytiälä, Finland | Not specified | 6.7 (median, summer) | [14] |

| Various (forests, Arctic, urban) | Not specified | 0.011 - 86 | [7] |

Experimental Protocols

The study of this compound formation relies on a variety of experimental techniques, primarily conducted in atmospheric simulation chambers (smog chambers) and analyzed using advanced mass spectrometry methods.

Smog Chamber Experiments

-

Chamber Type: Large volume (e.g., 100 L glass reaction chamber, AIDA aerosol and cloud chamber) made of inert materials like Teflon or glass to minimize wall effects.[10][15]

-

Precursor Injection: A known concentration of the monoterpene (e.g., α-pinene, β-pinene) is injected into the chamber.[15]

-

Oxidant Introduction: A controlled amount of an oxidant (e.g., O₃, OH precursor like HONO or H₂O₂) is introduced to initiate the reaction.[9][15]

-

Reaction Conditions: Experiments are conducted under controlled conditions of temperature, relative humidity, and light (for photo-oxidation studies).[9][15]

-

Sampling: Gas- and particle-phase products are collected over time for analysis. This can involve filter sampling for offline analysis or direct sampling for online analysis.[10][15]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile organic compounds. Derivatization is often required for polar compounds like carboxylic acids to make them amenable to GC analysis.[16][17][18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids. High-performance liquid chromatography (HPLC) is used to separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.[6][15][19][20]

-

High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS): Provides real-time information on the chemical composition and size distribution of aerosol particles.

-

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): An online technique used to observe changes in the chemical composition of organic compounds in the particle phase with high time resolution.[10]

Visualizations of Pathways and Workflows

Diagram of α-Pinene Ozonolysis to this compound

Caption: Proposed mechanism for this compound formation from α-pinene ozonolysis.

Experimental Workflow for Smog Chamber Studies

Caption: General experimental workflow for studying this compound formation in a smog chamber.

Conclusion

The atmospheric formation of this compound is a complex process involving multiple precursors, oxidants, and reaction pathways in both the gas and aqueous phases. The ozonolysis of α-pinene and β-pinene represents a major source, with subsequent photochemical aging and aqueous-phase processing further modifying the chemical composition of the resulting secondary organic aerosol. Factors such as the concentration of NOx and the pH of atmospheric water can significantly influence the reaction mechanisms and product yields. Continued research utilizing advanced experimental and analytical techniques is essential for a more complete understanding of these processes and their implications for atmospheric chemistry, climate, and public health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 473-73-4 | Benchchem [benchchem.com]

- 3. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Multifunctional acid formation from the gas-phase ozonolysis of beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ACP - Multi-generation chemical aging of α-pinene ozonolysis products by reactions with OH [acp.copernicus.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. Photochemical Aging of α-pinene and β-pinene Secondary Organic Aerosol formed from Nitrate Radical Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACP - Impact of NOx on secondary organic aerosol (SOA) formation from α-pinene and β-pinene photooxidation: the role of highly oxygenated organic nitrates [acp.copernicus.org]

- 13. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. acp.copernicus.org [acp.copernicus.org]

- 16. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. iris.cnr.it [iris.cnr.it]

A Technical Guide to the Physicochemical Properties of cis-Pinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Pinic acid, a dicarboxylic acid originating from the atmospheric oxidation of α-pinene, is a compound of significant interest in environmental science and potentially in pharmacology. Understanding its physicochemical properties is fundamental for studies related to its atmospheric fate, biological activity, and potential applications in drug development. This technical guide provides a consolidated overview of the known physicochemical characteristics of cis-pinic acid, details common experimental methodologies for their determination, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The key physicochemical properties of cis-pinic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | 95-97 °C; 364.32 K (91.17 °C) | [2][3] |

| Boiling Point | 362.7 ± 15.0 °C at 760 mmHg | [1] |

| Water Solubility | Qualitatively high; noted as more soluble than cis-norpinic, cis-pinonic, and cis-norpinonic acids.[3][4] | |

| Dissociation Constants (pKa) | pKa₁ and pKa₂ values are not readily available in the cited literature. Determination would require experimental methods such as potentiometric titration or spectrophotometry. | |

| Spectral Data | Detailed NMR and IR spectral data are not fully available in the cited literature. Mass spectrometry data indicates a deprotonated molecular ion [M-H]⁻ at m/z 185.0819.[5] |

Synthesis and Formation Pathway

cis-Pinic acid is a well-documented product of the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound.[6] Laboratory synthesis typically mimics this process through ozonolysis.[7] The general pathway involves the reaction of α-pinene with ozone, leading to the cleavage of the double bond and subsequent formation of a Criegee intermediate, which ultimately rearranges and oxidizes to form cis-pinic acid among other products.[6]

Caption: Synthesis pathway of cis-pinic acid from α-pinene.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to cis-pinic acid.

Synthesis of cis-Pinic Acid via Ozonolysis of α-Pinene

This protocol describes a general laboratory procedure for the synthesis of cis-pinic acid.

-

Dissolution: Dissolve α-pinene in a suitable organic solvent, such as acetic acid or methanol, in a reaction vessel equipped with a gas dispersion tube.[8]

-

Ozonolysis: Cool the solution to a low temperature (e.g., 0-10 °C) using an ice bath. Bubble ozone gas through the solution. The reaction progress can be monitored by observing the disappearance of the α-pinene starting material via techniques like Thin Layer Chromatography (TLC).[9]

-

Decomposition of Ozonide: Once the reaction is complete, the intermediate ozonide must be decomposed. This can be achieved by adding water and gently heating the solution or by using other reducing agents.[8]

-

Workup and Extraction: Acidify the aqueous phase with a strong acid (e.g., sulfuric acid). Extract the organic acids, including cis-pinic acid, into an organic solvent like diethyl ether or chloroform.[8][10]

-

Isolation and Purification: Wash and dry the organic extract. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[9] Further purification can be achieved by crystallization from a suitable solvent system (e.g., ether-water) or by column chromatography.[8]

-

Characterization: Confirm the identity and purity of the synthesized cis-pinic acid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

Determination of Melting Point

The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.

-

Sample Preparation: Place a small amount of finely powdered, dry cis-pinic acid into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 1-2 mm.[8][12]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5] For a pure compound, this range should be narrow (0.5-1.0 °C).[11]

Determination of Water Solubility

This protocol outlines a method for determining the solubility of an organic acid in water.

-

Sample Preparation: In a test tube, add a small, accurately weighed amount of cis-pinic acid (e.g., 25 mg).[6]

-

Solvent Addition: Add a precise volume of deionized water (e.g., 0.75 mL) in small portions.[6]

-

Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution. The system should be allowed to reach equilibrium, which may require agitation at a constant temperature for a set period (e.g., 24 hours).

-

Observation: If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the resulting saturated solution can be filtered or centrifuged.

-

Quantification: The concentration of dissolved cis-pinic acid in the clear aqueous phase can then be determined using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to obtain a quantitative solubility value.

Determination of Dissociation Constant (pKa)

As a dicarboxylic acid, cis-pinic acid will have two pKa values. The Bates-Schwarzenbach spectrophotometric method has been successfully used for similar α-pinene oxidation products.[3]

-

Solution Preparation: Prepare a stock solution of cis-pinic acid of known concentration in water. Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa ranges.

-

Spectrophotometric Measurement: For each buffer solution, add a precise aliquot of the cis-pinic acid stock solution. Measure the UV-Vis absorbance of each solution at a wavelength where the protonated (H₂A), singly deprotonated (HA⁻), and doubly deprotonated (A²⁻) forms of the acid have different molar absorptivities.

-

Data Analysis: Plot the absorbance as a function of pH. The resulting data will form a titration curve.

-

pKa Calculation: The pKa values can be determined by fitting the sigmoidal curve data to the appropriate Henderson-Hasselbalch-derived equations for a diprotic acid. Non-linear regression methods are typically employed for accurate calculation.

Analytical Data

Mass Spectrometry

Mass spectrometry is a key tool for the identification and structural elucidation of cis-pinic acid.

-

Electrospray Ionization (ESI): In negative ion mode ESI-MS, cis-pinic acid is readily detected as its deprotonated molecular ion [M-H]⁻ at an m/z of 185.0819.[5]

-

Derivatized GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cis-pinic acid is typically derivatized to its more volatile dimethyl ester.

-

Electron Ionization (EI): The EI mass spectrum of cis-pinic acid dimethyl ester shows characteristic fragment ions corresponding to the loss of CH₃O• (methoxyl radical) and CH₃OH (methanol).[11]

-

Chemical Ionization (CI): The negative mode CI mass spectrum is characterized by an intense quasi-molecular ion [M-H]⁻ and fragments corresponding to [M-CH₃O]⁻ and [M-H-CH₃OH]⁻.[11]

-

Experimental Workflow Visualization

A logical workflow is essential for systematic characterization. The following diagram illustrates a general process for determining the key physicochemical properties of a synthesized compound like cis-pinic acid.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. US2750411A - Converting alpha-pinene to mixtures of acids - Google Patents [patents.google.com]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 10. rsc.org [rsc.org]

- 11. Pinonic acid [webbook.nist.gov]

- 12. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

Pinic Acid: A Key Tracer for Biogenic Secondary Organic Aerosol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinic acid, a dicarboxylic acid, is a significant oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1][2] Its low volatility and relatively high atmospheric abundance make it an excellent molecular tracer for biogenic secondary organic aerosol (BSOA), which plays a crucial role in atmospheric chemistry, climate, and air quality. This technical guide provides a comprehensive overview of this compound's role as a BSOA tracer, including its formation pathways, analytical quantification methods, and atmospheric concentrations. Detailed experimental protocols and quantitative data are presented to aid researchers in their studies of atmospheric aerosols.

Formation of this compound

This compound is primarily formed in the atmosphere through the ozonolysis of α-pinene.[1][2][3][4] The reaction proceeds through a series of complex steps involving the formation of a primary ozonide, its decomposition into a Criegee intermediate, and subsequent reactions that lead to the formation of various oxygenated products, including this compound. The formation mechanism can be influenced by environmental conditions such as the concentration of nitrogen oxides (NOx).

A simplified representation of the primary formation route of this compound from the ozonolysis of α-pinene is illustrated below. The reaction involves the formation of a C9 acyloxy radical intermediate which then isomerizes and reacts further to form this compound.[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for interpreting its atmospheric behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.20 g/mol | |

| Melting Point | 364.32 K | [physicochemical properties of this compound] |

| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | [physicochemical properties of this compound] |

| Saturation Concentration | 0.9–23 µg m⁻³ (at 290–310 K) | [5] |

Quantitative Data

The atmospheric concentration and molar yield of this compound can vary significantly depending on the location, season, and specific atmospheric conditions.

Atmospheric Concentrations of this compound

| Location | Concentration Range (ng m⁻³) | Reference |

| Finnish coniferous forest | 0.2 - 1.5 | [6] |

| Boreal forest (Hyytiälä, Finland) | 0.66 - 21 | [7] |

| Amazon rainforest | 0.026 - 0.113 | [8] |

| Various urban and forest sites | < 50 | [9] |

| Subtropical forest | up to 50 | [9] |

Molar Yields from Smog Chamber Studies

| Precursor | Oxidant | NOx Conditions | Molar Yield (%) | Reference |

| α-pinene | O₃ | Low NOx | 1-3 | [10] |

| α-pinene | O₃ | Low NOx | 0.3-0.5 | [10] |

Experimental Protocols

Accurate quantification of this compound in atmospheric aerosol samples requires robust and well-defined experimental protocols. The following sections detail the methodologies for sample collection, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Aerosol Sample Collection and Extraction

-

Aerosol Collection : Aerosol particles are typically collected on filters (e.g., Teflon or quartz fiber) using high-volume or low-volume air samplers.[10]

-

Filter Extraction :

-

Place the filter sample in a clean extraction vessel.

-

Add a suitable solvent, such as a mixture of methanol and water or dichloromethane.[10][11]

-

Extract the organic compounds from the filter using sonication for approximately 30 minutes. Repeat the extraction process at least twice.[11]

-

Combine the extracts.

-

-

Concentration :

GC-MS Analysis Protocol

Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC-MS analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

-

Derivatization (Silylation with BSTFA) :

-

Transfer a known volume of the concentrated extract to a GC vial.

-

Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[12]

-

Add 25 µL of BSTFA (often with 1% trimethylchlorosilane - TMCS as a catalyst) and 25 µL of pyridine (as a catalyst) to the dried sample.[13]

-

Cap the vial tightly and heat at approximately 60-70°C for about 20-60 minutes.[13][14]

-

Cool the vial to room temperature before analysis.

-

-

GC-MS Instrumental Analysis :

-

Injector : Use a split/splitless injector, typically operated at a temperature of 250-280°C.

-

Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Oven Temperature Program : A typical temperature program starts at around 60-70°C, holds for a few minutes, then ramps up to a final temperature of around 280-300°C. A representative program could be:

-

Mass Spectrometer : Operate in electron ionization (EI) mode, scanning a mass range of approximately m/z 50-550.

-

LC-MS Analysis Protocol

LC-MS is a powerful technique for analyzing polar compounds like this compound directly without derivatization.

-

LC-MS Instrumental Analysis :

-

Column : A reversed-phase C18 column is frequently used for separation.[17]

-

Mobile Phase : A gradient elution with two solvents is typically employed:

-

Gradient Program : A representative gradient program is as follows:

-

0.0–0.5 min: Isocratic at 1% B.

-

0.5–5.5 min: Linear gradient to 95% B.

-

5.5–6.5 min: Isocratic at 95% B.

-

6.5–7.0 min: Linear gradient back to 1% B.

-

Re-equilibrate at 1% B.[17]

-

-

Mass Spectrometer : Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids, as they readily form [M-H]⁻ ions.[17] The mass spectrometer is typically operated in scan mode over a mass range that includes the molecular ion of this compound (m/z 185).

-

Synthesis of this compound Standard

The availability of an authentic standard is crucial for accurate quantification. Cis-pinic acid can be synthesized in the laboratory. A common procedure involves the oxidation of cis-pinonic acid. [synthesis of cis-pinonic acid]

Conclusion

This compound serves as a robust and reliable tracer for biogenic secondary organic aerosol derived from α-pinene oxidation. Its presence and concentration in atmospheric aerosols provide valuable insights into the contribution of biogenic sources to aerosol loading and the chemical processes occurring in the atmosphere. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify this compound and further investigate the complex dynamics of BSOA. The continued study of such tracers is essential for improving our understanding of aerosol chemistry and its impact on climate and air quality.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. pure.au.dk [pure.au.dk]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 13. web.gps.caltech.edu [web.gps.caltech.edu]

- 14. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

The Atmospheric Transformation of α-Pinene: A Technical Guide to its Gas-Phase Oxidation into Pinic Acid

For Immediate Release

A deep dive into the atmospheric chemistry of α-pinene, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the gas-phase oxidation processes that convert this abundant monoterpene into pinic acid, a significant contributor to secondary organic aerosol formation.

The gas-phase oxidation of α-pinene, a volatile organic compound emitted in large quantities by terrestrial vegetation, is a cornerstone of atmospheric chemistry.[1][2] Its oxidation products, including this compound, play a crucial role in the formation and growth of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health.[1][2][3] This guide synthesizes current knowledge on the mechanisms, experimental methodologies, and quantitative outcomes of α-pinene's conversion to this compound through reactions with key atmospheric oxidants: ozone (O₃) and the hydroxyl radical (OH).

Reaction Mechanisms: Pathways to this compound

The formation of this compound from α-pinene in the gas phase primarily proceeds through two distinct pathways, depending on the dominant oxidant.

1. Ozonolysis: The reaction of α-pinene with ozone is a major pathway for its atmospheric degradation and a significant source of SOA.[2][4][5][6] The initial step involves the cycloaddition of ozone to the double bond of α-pinene, forming an unstable primary ozonide which rapidly decomposes into a Criegee intermediate and a primary carbonyl.[7] Subsequent reactions of the Criegee intermediate are complex and can lead to the formation of various oxidation products, including pinonaldehyde, which can be further oxidized to pinonic acid and subsequently to this compound.[7][8]

2. OH-Initiated Oxidation (Photooxidation): In the presence of sunlight, the hydroxyl radical (OH) becomes a key oxidant. The reaction is initiated by the addition of the OH radical to the double bond of α-pinene, forming an alkyl radical.[9] This radical rapidly reacts with molecular oxygen (O₂) to produce a peroxy radical (RO₂).[9] The fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx).[10][11] In low-NOx environments, the peroxy radical can react with the hydroperoxyl radical (HO₂) or other RO₂ radicals, leading to the formation of various oxygenated products, including pinonaldehyde and carboxylic acids like this compound.[10] In high-NOx environments, the peroxy radical primarily reacts with nitric oxide (NO), which can also lead to the formation of pinonaldehyde and other products.[10][11]

Below is a diagram illustrating the generalized pathways for the formation of this compound from α-pinene.

Caption: Simplified reaction pathways for the gas-phase oxidation of α-pinene to this compound.

Quantitative Analysis: Yields and Influencing Factors

The efficiency of this compound formation is influenced by several environmental factors. The yields of various oxidation products, including this compound, are highly dependent on the specific reaction conditions.

| Product | Oxidant | NOx Conditions | Temperature (°C) | Relative Humidity (%) | SOA Yield (%) | Reference |

| This compound | O₃ | - | 12 | - | Mass fraction increased by 10% compared to 25°C | [2] |

| Pinonic Acid | O₃ | - | 12 | - | Mass fraction increased by 119% compared to 25°C | [2] |

| Pinonaldehyde | OH | Low | - | - | ~33% | [10][12] |

| α-Pinene SOA | Photooxidation | - | - | - | 32.4 ± 0.4 (in purified air) | [1] |

| α-Pinene SOA | Photooxidation | - | - | - | 42.7 ± 5.3 (in ambient air) | [1] |

Note: The table summarizes selected quantitative data from the literature. Yields can vary significantly based on the full range of experimental parameters.

Experimental Protocols

The study of gas-phase α-pinene oxidation relies on sophisticated laboratory setups designed to simulate atmospheric conditions. Two common types of reactors are smog chambers and flow tubes.

Smog Chamber Experiments

Smog chambers are large, inert enclosures (often made of Teflon film) where controlled photooxidation or ozonolysis experiments are conducted.

-

General Protocol:

-

Chamber Cleaning: The chamber is flushed with purified air for an extended period to remove any residual contaminants.

-

Humidification: The desired relative humidity is achieved by introducing a known amount of purified water vapor.

-

Seed Aerosol (Optional): In some experiments, seed aerosols are introduced to provide a surface for the condensation of low-volatility products.

-

Reactant Injection: A known concentration of α-pinene is injected into the chamber and allowed to mix. For photooxidation, an OH precursor (e.g., H₂O₂) is added. For ozonolysis, ozone is introduced.

-

Initiation: The reaction is initiated by turning on UV lights (for photooxidation) or by the continuous introduction of ozone.

-

Monitoring: The concentrations of reactants, products, and aerosol properties are monitored in real-time using a suite of analytical instruments.

-

-

Typical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying organic compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR) for monitoring gas-phase species.

-

Scanning Mobility Particle Sizer (SMPS) to measure aerosol size distribution.

-

Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the aerosol.[2]

-

Flow Tube Reactor Experiments

Flow tube reactors are typically cylindrical tubes through which reactants flow at a controlled rate, allowing for the study of reaction kinetics over a specific residence time.

-

General Protocol:

-

Carrier Gas: A carrier gas (e.g., purified air or nitrogen) flows continuously through the tube.

-

Reactant Introduction: α-Pinene and the oxidant (ozone or an OH precursor) are introduced into the main flow at specific points.

-

Reaction Zone: The reactants mix and react as they travel down the tube. The residence time is controlled by the flow rate and the length of the reactor.

-

Sampling: At the end of the reactor, the gas mixture is sampled for analysis.

-

-

Example from Literature: In a study on α-pinene ozonolysis, approximately 10 ppm of α-pinene and O₃ were reacted in a 17 L flow-tube reactor under laminar flow conditions with a 5-minute residence time.[3]

The following diagram illustrates a typical experimental workflow for studying α-pinene oxidation.

Caption: A generalized experimental workflow for gas-phase α-pinene oxidation studies.

Conclusion

The gas-phase oxidation of α-pinene is a complex process that is fundamental to understanding the formation of secondary organic aerosols in the atmosphere. The production of this compound, a key dicarboxylic acid, is a result of intricate reaction pathways involving ozone and hydroxyl radicals. Continued research, utilizing advanced experimental techniques and analytical instrumentation, is crucial for refining our understanding of these processes and their impact on our environment and health. This guide provides a foundational overview to aid researchers in this important field.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic acid formation in the gas-phase ozonolysis of alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. ACP - α-pinene photooxidation under controlled chemical conditions â Part 1: Gas-phase composition in low- and high-NOx environments [acp.copernicus.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Multi-Generational Oxidation Pathways to Pinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-generational atmospheric oxidation of α-pinene, a major biogenic volatile organic compound, leading to the formation of pinic acid. This compound is a significant component of secondary organic aerosols (SOA), which have implications for air quality, climate, and human health. This document details the core chemical mechanisms, presents quantitative data from chamber studies, outlines experimental methodologies, and provides visual representations of the key processes.

Introduction to this compound Formation

This compound (C₉H₁₄O₄) is a dicarboxylic acid formed in the atmosphere through the complex, multi-generational oxidation of α-pinene.[1][2] This process is primarily initiated by reactions with key atmospheric oxidants: ozone (O₃), the hydroxyl radical (·OH), and the nitrate radical (NO₃).[1][3] The initial oxidation of α-pinene breaks its double bond, leading to a cascade of reactions that produce a variety of oxygenated products, including pinonic acid, which can be further oxidized to form this compound.[1][4] These reactions contribute significantly to the formation of SOA.[1][5]

Chemical Oxidation Pathways

The formation of this compound from α-pinene is not a single-step reaction but a multi-generational process involving several intermediate species. The specific pathways are highly dependent on the primary oxidant.

Ozonolysis of α-Pinene

The reaction of α-pinene with ozone is a critical pathway for the formation of this compound, particularly in the formation of SOA.[4][6][7] The ozonolysis of α-pinene proceeds through the formation of a primary ozonide, which rapidly decomposes into a Criegee intermediate (CI) and a carbonyl compound. For α-pinene, two Criegee intermediates are formed, CI1 and CI2.[4] While pinonic acid can be formed from both CI1 and CI2, this compound is generated predominantly through the decomposition of CI2.[4]

The following diagram illustrates the simplified ozonolysis pathway:

References

- 1. This compound | 473-73-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]

- 4. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of Atmospheric Pinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinic acid (C₉H₁₄O₄), a dicarboxylic acid, is a significant secondary organic aerosol (SOA) component in the Earth's atmosphere. It is primarily formed from the atmospheric oxidation of monoterpenes, such as α-pinene and β-pinene, which are emitted in large quantities from terrestrial vegetation. The presence and physical state of this compound in atmospheric aerosols have profound implications for climate and air quality, influencing cloud condensation nuclei (CCN) activity and aerosol-radiation interactions. A thorough understanding of its thermal properties is therefore crucial for accurately modeling its atmospheric lifecycle and impact. This technical guide provides an in-depth overview of the core thermal properties of this compound, detailed experimental protocols for their measurement, and a summary of its atmospheric formation and degradation pathways.

Core Thermal Properties of this compound

The thermal properties of this compound dictate its phase state, volatility, and persistence in the atmosphere. This section summarizes the key quantitative data available in the literature.

Tabulated Thermal Properties

The following tables provide a consolidated view of the experimentally determined and calculated thermal properties of this compound.

Table 1: Thermodynamic Properties of cis-Pinic Acid

| Property | Value | Units | Notes |

| Molecular Formula | C₉H₁₄O₄ | - | |

| Molar Mass | 186.20 | g/mol | |

| Melting Point | 364.32 | K | For cis-pinic acid.[1][2] |

| Boiling Point | 362.7 ± 15.0 | °C at 760 mmHg | Calculated value. |

| Enthalpy of Fusion (ΔHfus) | 14.75 | kJ/mol | For cis-northis compound, a related compound. A specific value for this compound is not readily available, but this provides an estimate.[1] |

| Enthalpy of Sublimation (ΔHsub) | 83 ± 5 | kJ/mol | [3] |

| Vapor Pressure | log(p₀/Pa) = -5691.7 K/T + 14.73 | - | Over the temperature range 290-323 K. |

| Specific Heat Capacity (Cₚ) | 189.9 | J/(mol·K) | [4] |

| Standard Enthalpy of Formation (ΔHf°) | -748.5 | kJ/mol | For the related compound cis-DL-Pinonic acid; a value for this compound is not readily available but this can serve as a proxy.[5] |

Table 2: Vapor Pressure of this compound at Different Temperatures

| Temperature (K) | Vapor Pressure (Pa) |

| 290 | 1.15 x 10⁻⁴ |

| 300 | 1.11 x 10⁻³ |

| 310 | 8.53 x 10⁻³ |

| 320 | 5.49 x 10⁻² |

| 323 | 8.32 x 10⁻² |

Note: Vapor pressures were calculated using the Antoine equation provided in Table 1.

Experimental Protocols

The determination of the thermal properties of this compound relies on sophisticated analytical techniques. This section details the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine properties such as melting point and enthalpy of fusion.

Methodology for this compound Analysis:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.

-

Temperature Program: The analysis typically involves a controlled heating and cooling cycle. A common procedure is:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature up to a point well above the melting temperature (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating ramp is often performed to study the behavior of the sample after a defined thermal history.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Tandem Differential Mobility Analysis (TDMA)

Tandem Differential Mobility Analysis is a powerful technique for measuring the volatility of aerosol particles, from which vapor pressure can be derived.

Methodology for this compound Vapor Pressure Measurement:

-

Aerosol Generation: An aerosol of this compound is generated, typically by atomizing a dilute solution of this compound in a suitable solvent (e.g., water or methanol) and then drying the droplets to leave solid particles.

-

Size Selection: The first Differential Mobility Analyzer (DMA1) is used to select a monodisperse aerosol population of a specific electrical mobility diameter.

-

Volatilization: The size-selected aerosol is then passed through a heated tube or a thermodenuder, where the particles are exposed to a controlled, elevated temperature for a specific residence time. This causes the this compound to evaporate from the particle phase.

-

Size Measurement: The second Differential Mobility Analyzer (DMA2), coupled with a Condensation Particle Counter (CPC), is used to measure the size distribution of the aerosol after the heating step.

-

Data Analysis: The change in the mobility diameter of the particles is used to calculate the mass loss due to evaporation. By performing experiments at different temperatures and residence times, the evaporation rate can be determined. The vapor pressure is then calculated from the evaporation rate using kinetic models of mass transfer.[6]

Atmospheric Signaling Pathways and Logical Relationships

The formation and degradation of this compound in the atmosphere involve complex chemical pathways. The following diagrams, generated using Graphviz, illustrate these key processes.

Atmospheric Formation of this compound

This compound is primarily formed in the atmosphere through the oxidation of α-pinene and β-pinene. The initial reaction is typically with ozone (O₃) or the hydroxyl radical (OH).

Caption: Atmospheric formation pathways of this compound from monoterpene precursors.

Atmospheric Degradation of this compound

Once formed, this compound can undergo further degradation in the atmosphere, primarily through reaction with hydroxyl radicals. This can lead to the formation of smaller, more volatile compounds or higher-generation, more oxidized products.

Caption: Key degradation pathways of atmospheric this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of atmospheric this compound, a critical component of secondary organic aerosols. The tabulated data on its thermodynamic properties, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers in atmospheric science, environmental chemistry, and related fields. The visualization of its atmospheric formation and degradation pathways further elucidates its role in atmospheric processes. A comprehensive understanding of these properties is essential for improving climate and air quality models and for developing effective strategies to mitigate the impacts of atmospheric aerosols. Further research is needed to refine some of the less-constrained parameters, such as the standard enthalpy of formation and the specific products of thermal decomposition, to enhance the accuracy of atmospheric models.

References

- 1. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 473-73-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-DL-Pinonic acid [webbook.nist.gov]

- 6. acp.copernicus.org [acp.copernicus.org]

Navigating the Particulate World: A Technical Guide to the Solubility and Phase State of Pinic Acid in Aerosols

For Immediate Release

A Deep Dive into the Physicochemical Behavior of a Key Secondary Organic Aerosol Component

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility and phase state of pinic acid, a significant component of atmospheric secondary organic aerosols (SOA). Understanding these properties is crucial for accurately modeling aerosol behavior, its impact on climate and air quality, and for applications in fields such as inhaled drug delivery. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the interplay of critical parameters.

Physicochemical Properties of this compound

This compound (C₉H₁₄O₄) is a dicarboxylic acid formed from the atmospheric oxidation of α-pinene and β-pinene, major volatile organic compounds emitted by coniferous trees. Its presence in SOA significantly influences the aerosol's interaction with water vapor and its physical state in the atmosphere. The cis-isomer is a prominent form found in these aerosols.

A summary of the key physicochemical properties of cis-pinic acid is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 186.20 g/mol | |

| Melting Point | 364.32 K (91.17 °C) | |

| Enthalpy of Fusion | Not explicitly found for this compound | |

| Water Solubility | Qualitatively high; stated to be the most water-soluble among key α-pinene SOA oxidation products. A dynamic method has been used for its determination, with data correlated using Wilson, NRTL, and UNIQUAC models. | |

| Saturation Concentration | 0.9–23 μg m⁻³ (in the temperature range of 290–310 K) |

Solubility of this compound

The solubility of this compound is a critical parameter governing its partitioning between the gas and particle phases and its ability to act as a cloud condensation nucleus.

Aqueous Solubility

Solubility in Organic Solvents

Data on the solubility of this compound in various organic solvents is sparse in the available literature. However, understanding its solubility in organic matrices is crucial as SOAs are complex mixtures of organic compounds.

Phase State of this compound in Aerosols

The phase state of this compound in aerosols—whether it exists as a liquid, semi-solid, or solid—is highly dependent on environmental conditions, primarily relative humidity (RH) and temperature. This property dictates the aerosol's viscosity, which in turn affects molecular diffusion within the particle, heterogeneous reactions, and particle growth. At typical atmospheric temperatures, pure this compound exists as a solid.

Influence of Relative Humidity and Temperature

The viscosity of secondary organic aerosols derived from α-pinene, which contain this compound, exhibits a strong dependence on relative humidity. At high RH (e.g., >80-90%), the aerosol behaves as a liquid, with a viscosity comparable to that of honey. As RH decreases, the viscosity increases significantly. At around 70% RH, the viscosity is similar to that of peanut butter, and at RH ≤ 30%, it can be as viscous as bitumen, indicating a semi-solid or solid state.

Temperature also plays a crucial role. Lower temperatures promote a more viscous or solid state. The interplay between RH and temperature determines the phase state, with particles being able to transition between liquid, semi-solid, and glassy states under different atmospheric conditions.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key parameter for predicting the phase state of amorphous organic aerosols. It represents the temperature at which a material transitions from a hard, glassy state to a more rubbery, viscous state. While a specific experimentally determined Tg for pure this compound is not available in the reviewed literature, molecular dynamics simulations have been used to predict the Tg of related atmospheric organic compounds.

Experimental Protocols

Several advanced techniques are employed to characterize the solubility and phase state of this compound and related organic aerosols.

Solubility Determination: Dynamic Solid-Liquid Phase Equilibria Method

This method is used to determine the solubility of a solid compound in a liquid as a function of temperature.

Caption: Workflow for dynamic solubility measurement.

Hygroscopicity Measurement: Hygroscopic Tandem Differential Mobility Analyzer (HTDMA)

The HTDMA is a standard instrument for measuring the water uptake of aerosol particles as a function of relative humidity.

Caption: HTDMA experimental workflow.

Phase State Determination: Atomic Force Microscopy (AFM)

AFM can be used to probe the phase state of individual aerosol particles by measuring their mechanical properties.

Caption: AFM-based phase state analysis workflow.

Glass Transition Temperature Measurement

Several techniques can be employed to measure the glass transition temperature of organic aerosols. One common laboratory method is Differential Scanning Calorimetry (DSC), although it requires larger sample sizes. More advanced techniques are being developed for smaller, more atmospherically relevant samples.

Interplay of Physicochemical Properties and Environmental Factors

The solubility and phase state of this compound in aerosols are not independent properties but are intricately linked and influenced by environmental conditions.

Caption: Factors influencing this compound aerosol properties.

Conclusion

The solubility and phase state of this compound are fundamental to understanding the behavior of secondary organic aerosols in the atmosphere and in various technological applications. While significant progress has been made in characterizing these properties, further research is needed to obtain more precise quantitative data, particularly regarding its solubility in water and organic solvents as a function of temperature, and its specific deliquescence and efflorescence relative humidities. The continued development and application of advanced experimental techniques will be crucial in refining our understanding of this key atmospheric component.

discovery and identification of pinic acid in the atmosphere

An In-depth Technical Guide to the Discovery and Identification of Pinic Acid in the Atmosphere

Introduction

This compound (C₉H₁₄O₄) is a dicarboxylic acid that has been identified as a significant component of atmospheric secondary organic aerosol (SOA). SOA is formed through the oxidation of volatile organic compounds (VOCs) and subsequent gas-to-particle conversion, profoundly impacting air quality, climate, and human health. As a major oxidation product of α-pinene, one of the most abundant biogenic VOCs emitted by terrestrial vegetation, this compound serves as a crucial tracer for understanding the sources and chemical evolution of biogenic SOA.[1] This guide provides a comprehensive overview of the discovery, atmospheric formation, and analytical methodologies for the identification and quantification of this compound for researchers and scientists in atmospheric chemistry and related fields.

Discovery and Atmospheric Formation

While this compound was first identified as a product of the liquid-phase ozonolysis of α-pinene in 1955, its significance in the atmosphere was recognized much later.[2] In 1998, Christoffersen et al. first identified cis-pinic acid in aerosol samples from smog chamber experiments simulating the atmospheric ozonolysis of α-pinene.[2][3] This discovery established it as a key product of α-pinene gas-phase oxidation and an important component of SOA.[2]

The primary formation pathway of this compound in the atmosphere is the oxidation of α-pinene by key atmospheric oxidants, namely ozone (O₃) and the hydroxyl radical (OH).[1][4] This complex, multi-step reaction involves the breaking of the double bond in the α-pinene molecule, leading to the formation of a variety of oxygenated, lower volatility products.[1] Pinonic acid is a major first-generation product which can be further oxidized to form this compound.[1][4] Due to its two carboxylic acid functional groups, this compound has a very low vapor pressure, causing it to readily partition into the particle phase, contributing to the formation and growth of SOA.[5]

The chemical scheme below illustrates the simplified atmospheric formation pathway of this compound.

Quantitative Atmospheric Concentrations

The atmospheric concentration of this compound varies significantly depending on location, season, and meteorological conditions, reflecting the variability in biogenic emissions and atmospheric chemistry. It is a prominent species in forested regions with high α-pinene emissions. The following table summarizes reported concentrations from various field studies.

| Location | Site Type | Particle Size | Concentration (ng m⁻³) | Reference |

| Hyytiälä, Finland | Boreal Forest | PM₁ | Median: 7.7 (Summer) | [6] |

| Hyytiälä, Finland | Boreal Forest | Not Specified | 0.2 - 1.5 | [7] |

| Amazon Rainforest | Tropical Forest | PM₂.₅ | Max (Dry Season): 0.14Max (Wet Season): 0.103 | [8] |

| Subtropical Forest | Forest | Not Specified | ~50 | [6] |

Note: The Amazon Rainforest concentrations are the sum of the maximum reported values for the two enantiomers (E1 and E2).[8]

Experimental Protocols for Identification and Quantification

The analysis of this compound in atmospheric aerosols requires sophisticated analytical techniques due to its low concentration and the complexity of the aerosol matrix. The general workflow involves aerosol collection, sample extraction, and chemical analysis, often including a derivatization step.

Key Methodologies

1. Aerosol Sample Collection:

-

Method: High-volume samplers are used to collect aerosol particles from a large volume of air.[7]

-

Filter Media: Particles are typically collected on Teflon filters, which are chemically inert and have low background contamination.[3] Samples are often stored frozen (e.g., at -25°C) prior to analysis to prevent degradation of the target analytes.[5]

2. Sample Preparation and Extraction:

-

Solvent Extraction: The filter samples are extracted to transfer the organic compounds into a liquid solvent. Dichloromethane is a commonly used solvent for this purpose.[3]

-

Sonication-Assisted Extraction: To improve extraction efficiency, dynamic sonication-assisted solvent extraction systems can be employed for a fast and quantitative recovery of the analytes from the filter.[7]

3. Derivatization (Primarily for GC-MS):

-

Purpose: Because dicarboxylic acids like this compound have low volatility and can interact with the chromatographic column, they are often chemically modified (derivatized) before analysis by Gas Chromatography (GC). This process converts them into more volatile esters.

-

Reagent: A common method involves derivatization with BF₃-methanol, which converts the carboxylic acid groups into their corresponding methyl esters.[3]

4. Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing derivatized this compound. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the Mass Spectrometer (MS), which fragments them and detects the resulting ions, providing a unique mass spectrum for identification and quantification.[1][3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative that can often analyze polar compounds like this compound without the need for derivatization.[1][7] High-Performance Liquid Chromatography (HPLC) is used to separate the compounds in the liquid phase before they are introduced into the MS. This technique is particularly valuable for analyzing thermally unstable molecules and has been successfully used to separate the stereoisomers of this compound.[5][9]

The diagram below outlines the typical experimental workflow for the analysis of this compound in atmospheric aerosol samples.

References

- 1. This compound | 473-73-4 | Benchchem [benchchem.com]

- 2. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]

- 3. pure.au.dk [pure.au.dk]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]

- 9. acp.copernicus.org [acp.copernicus.org]

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of cis-Pinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction